N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide
Description
N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a pyridine ring, and a carboxamide functional group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8(2)13(3)7-10(13)15-12(17)9-5-4-6-11(16)14-9/h4-6,8,10H,7H2,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQTWDXFRHEJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1NC(=O)C2=CC=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide typically involves multiple steps:
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Formation of the Cyclopropyl Intermediate: : The initial step involves the synthesis of the 2-methyl-2-propan-2-ylcyclopropyl intermediate. This can be achieved through the reaction of isobutylene with diazomethane under controlled conditions to form the cyclopropane ring.
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Pyridine Ring Formation: : The next step involves the construction of the pyridine ring. This can be done through a condensation reaction between an appropriate aldehyde and ammonia, followed by cyclization.
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Carboxamide Formation: : The final step involves the introduction of the carboxamide group. This can be achieved by reacting the pyridine intermediate with an appropriate amine under dehydrating conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.
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Reduction: : Reduction reactions can target the pyridine ring, converting it into a piperidine ring under hydrogenation conditions.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where nucleophiles can replace the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the cyclopropyl group.
Reduction: Piperidine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
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Biology: : Investigated for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into enzyme functions and protein-ligand interactions.
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Medicine: : Explored for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
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Industry: : Utilized in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-4-carboxamide: Another positional isomer with potential differences in reactivity and biological activity.
Uniqueness
N-(2-methyl-2-propan-2-ylcyclopropyl)-6-oxo-1H-pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
